molecular formula C17H17F3N2O4S B2575624 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034329-90-1

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2575624
CAS No.: 2034329-90-1
M. Wt: 402.39
InChI Key: GTQZKPWJPWWAKP-UHFFFAOYSA-N
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Description

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound featuring a trifluoromethoxyphenyl group, a sulfonyl group, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-hydroxypiperidine with a sulfonyl chloride derivative to introduce the sulfonyl group.

  • Introduction of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

  • Coupling with Pyridine: : The final step involves the coupling of the piperidine intermediate with a pyridine derivative. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological targets. Its trifluoromethoxy group is known to enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the sulfonyl group and the piperidine ring suggests possible applications in the development of drugs for neurological disorders and other diseases.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its robust chemical structure makes it suitable for various applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to certain enzymes and receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    4-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-((1-((2-(Methoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

The presence of the trifluoromethoxy group in 4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a more attractive candidate for drug development and other applications.

Properties

IUPAC Name

4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-15-3-1-2-4-16(15)27(23,24)22-11-7-14(8-12-22)25-13-5-9-21-10-6-13/h1-6,9-10,14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQZKPWJPWWAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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